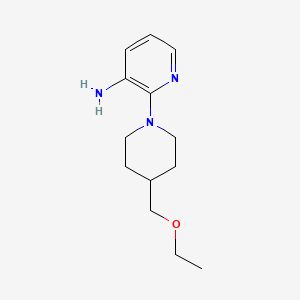

2-(4-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming complex heterocyclic compounds containing multiple ring systems. According to International Union of Pure and Applied Chemistry guidelines, the compound's preferred name is 2-[4-(ethoxymethyl)piperidin-1-yl]pyridin-3-amine, which systematically describes the structural components and their connectivity. This nomenclature system begins with the pyridine ring as the principal heterocyclic system, followed by the specification of the substituent at the 2-position, which consists of a modified piperidine ring bearing an ethoxymethyl group at the 4-position. The amine functionality at the 3-position of the pyridine ring is indicated by the terminal "amine" designation, completing the systematic description of the molecular structure.

The International Union of Pure and Applied Chemistry naming convention for this compound demonstrates the hierarchical approach to heterocyclic nomenclature, where the pyridine ring serves as the parent structure due to its aromatic character and precedence in heterocyclic naming systems. The substituent description follows the standard format of position number, substituent name, and connectivity, resulting in the systematic designation of the 4-(ethoxymethyl)piperidin-1-yl group as a single substituent unit. This nomenclature approach ensures unambiguous identification while maintaining consistency with established naming conventions for related heterocyclic compounds. The molecular representation through Simplified Molecular Input Line Entry System notation as CCOCC1CCN(CC1)C2=C(C=CC=N2)N provides a complementary structural description that facilitates computational analysis and database searching.

Structural Taxonomy in Heterocyclic Chemistry

Within the taxonomic framework of heterocyclic chemistry, this compound occupies a unique position as a hybrid compound incorporating both aromatic and saturated nitrogen-containing heterocycles. The structural taxonomy places this compound within the broader classification of organoheterocyclic compounds, specifically as a member of the piperidine-pyridine hybrid class. The pyridine component classifies the compound as an azaarene, a subclass of aromatic heterocycles where one carbon-hydrogen unit in benzene is replaced by a nitrogen atom. This aromatic nitrogen heterocycle follows the electronic structure principles that define aromatic systems, including planarity, cyclic conjugation, and adherence to Huckel's rule with six π-electrons distributed across the ring system.

The piperidine component of the molecule represents a saturated azacycloalkane, characterized by a six-membered ring containing five methylene bridges and one secondary amine bridge. This structural classification places piperidine within the broader category of cyclic amines, which exhibit chemical behavior analogous to their acyclic counterparts but with modified steric and conformational properties. The combination of these two distinct heterocyclic systems creates a molecular architecture that bridges the gap between aromatic and aliphatic nitrogen heterocycles, resulting in a compound with dual electronic character. The ethoxymethyl linker provides additional structural complexity by introducing an ether functionality that contributes to the overall conformational flexibility and potential for intermolecular interactions.

The structural taxonomy of this compound is further defined by its classification as a piperidine derivative with pharmaceutical relevance, as evidenced by its presence in chemical databases focusing on bioactive compounds. The compound's architecture demonstrates the principle of molecular hybridization in heterocyclic chemistry, where distinct ring systems are combined to create new molecular entities with potentially enhanced biological activity. This taxonomic classification places the compound within the growing family of heterocyclic hybrids that have emerged as important scaffolds in contemporary medicinal chemistry, representing a rational approach to drug design through structural diversification.

Historical Development of Piperidine-Pyridine Hybrid Compounds

The historical development of piperidine-pyridine hybrid compounds represents a significant evolution in heterocyclic chemistry, tracing its origins to the early understanding of individual piperidine and pyridine ring systems. Pyridine was first isolated from the alkaloid picoline by Anderson and colleagues in 1846, though its structural elucidation required additional decades of research by Wilhelm Korner and James Dewar in 1869 and 1871, respectively. The systematic study of pyridine's chemical properties established it as a fundamental aromatic heterocycle with distinctive electronic characteristics arising from the replacement of a carbon-hydrogen unit in benzene with a nitrogen atom. Piperidine's discovery followed a similar timeline, with Thomas Anderson reporting its isolation in 1850 and Auguste Cahours independently confirming its structure in 1852 through the reaction of piperine with nitric acid.

The conceptual framework for combining piperidine and pyridine moieties into hybrid compounds emerged from the recognition that heterocyclic hybrids could potentially exhibit enhanced biological activity compared to their individual components. This approach gained momentum as synthetic methodologies advanced, enabling the construction of complex molecular architectures that incorporated multiple heterocyclic systems. The development of piperidine-pyridine hybrids was further accelerated by advances in synthetic organic chemistry that provided reliable methods for linking distinct heterocyclic systems while maintaining the integrity of each ring system. The industrial production of both piperidine and pyridine provided readily available starting materials for synthetic efforts, with piperidine typically produced through the hydrogenation of pyridine using molybdenum disulfide catalysts.

The systematic exploration of piperidine-pyridine hybrid compounds gained significant traction in recent decades as researchers recognized their potential as antimicrobial agents and other therapeutic applications. The development of novel benzimidazole-pyridine-piperidine hybrids exemplifies this trend, with researchers synthesizing series of compounds that demonstrate promising antimicrobial activity against both gram-positive and gram-negative bacterial strains. The historical progression from individual heterocyclic systems to sophisticated hybrid compounds reflects the evolution of medicinal chemistry toward more complex molecular architectures designed to interact with specific biological targets while maintaining favorable pharmacological properties.

Positional Isomerism Considerations (4- versus 2-Substituted Derivatives)

The phenomenon of positional isomerism in this compound and related compounds presents significant implications for both chemical properties and potential biological activity. Positional isomers are structural isomers that maintain the same molecular formula while differing in the position of substituents on the parent chain or ring system. In the context of this compound, positional isomerism primarily manifests through variations in the attachment position of the ethoxymethyl group on the piperidine ring, creating distinct molecular entities with identical atomic compositions but different spatial arrangements.

The 4-substituted derivative, which represents the compound under investigation, positions the ethoxymethyl group at the 4-position of the piperidine ring, creating a symmetric substitution pattern relative to the nitrogen atom. This positioning places the ethoxymethyl substituent in an equatorial or axial orientation depending on the ring conformation, significantly influencing the compound's three-dimensional structure and potential interactions with biological targets. In contrast, positional isomers such as the 2-substituted derivative (2098037-38-6) and the 3-substituted derivative (2098103-27-4) position the ethoxymethyl group at different locations on the piperidine ring, resulting in distinct conformational preferences and steric environments.

| Compound Variant | Chemical Abstracts Service Number | Ethoxymethyl Position | Molecular Formula | Molecular Weight |

|---|---|---|---|---|

| 4-Substituted | 2097996-40-0 | 4-position | C13H21N3O | 235.33 g/mol |

| 3-Substituted | 2098037-38-6 | 3-position | C13H21N3O | 235.33 g/mol |

| 2-Substituted | 2098103-27-4 | 2-position | C13H21N3O | 235.33 g/mol |

The positional isomerism considerations extend beyond simple structural variations to encompass fundamental differences in chemical reactivity and conformational behavior. The 4-substituted derivative benefits from a symmetric substitution pattern that minimizes steric interactions between the ethoxymethyl group and other portions of the molecule, potentially resulting in enhanced conformational stability. The positioning of the substituent at the 4-position also places it at maximum distance from the nitrogen atom that links to the pyridine ring, reducing potential electronic interactions that might influence the basicity of the piperidine nitrogen or the overall molecular dipole moment.

The comparative analysis of positional isomers reveals that the principal carbon chain, represented by the piperidine ring, remains constant across all variants, while only the substituent position varies. This structural relationship confirms that these compounds represent true positional isomers rather than other forms of structural isomerism. The consistent molecular formula and molecular weight across positional isomers demonstrate that the atomic composition remains identical, with only the spatial arrangement of atoms differing between variants. These positional differences can result in significant variations in biological activity, pharmacokinetic properties, and chemical reactivity, making the study of positional isomerism crucial for understanding structure-activity relationships in this compound class.

Properties

IUPAC Name |

2-[4-(ethoxymethyl)piperidin-1-yl]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O/c1-2-17-10-11-5-8-16(9-6-11)13-12(14)4-3-7-15-13/h3-4,7,11H,2,5-6,8-10,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHEZNFDTGPWDAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCN(CC1)C2=C(C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine is a compound of interest due to its potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its interactions with various biomolecules, cellular effects, and potential therapeutic uses.

Chemical Structure and Properties

The compound features a piperidine ring and a pyridine moiety, which contribute to its biological activity. The ethoxymethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

1. Enzyme Interaction

The compound has been shown to interact with several enzymes, influencing their activity and function. For example, studies have indicated that it can act as an inhibitor of certain phosphatases and kinases, which are critical in cellular signaling pathways .

2. Cellular Effects

In vitro studies demonstrate that this compound can modulate cell signaling pathways. It influences gene expression and cellular metabolism, leading to changes in cell proliferation and apoptosis.

3. Pharmacological Potential

The compound has been evaluated for its potential as an antitumor agent. In cell line assays, it exhibited selective cytotoxicity against cancer cells while sparing normal cells, indicating a promising therapeutic window .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Study 1: Antitumor Activity

A recent study assessed the compound's effects on various cancer cell lines. The results indicated that it significantly inhibited the growth of T-lymphoblastic leukemia cells with a half-maximal inhibitory concentration (IC50) in the nanomolar range. Importantly, it showed minimal cytotoxic effects on non-cancerous cells .

Further investigations into the molecular mechanism revealed that the compound modulates key signaling pathways involved in cell survival and apoptosis. It was found to activate caspase pathways leading to programmed cell death in cancer cells .

Data Tables

Molecular Mechanism

The molecular mechanism by which this compound exerts its effects involves:

- Binding Interactions : The compound binds to specific sites on target enzymes, altering their activity.

- Signaling Pathway Modulation : It influences downstream signaling cascades, affecting gene expression related to cell growth and survival.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in:

- Substituents on the piperidine/piperazine ring (e.g., ethoxymethyl, ethyl, methoxyethyl).

- Heterocycle type (piperidine vs. piperazine).

- Position of substitution on the pyridine ring.

Table 1: Comparative Analysis of Structural Analogs

Pharmacological and Physicochemical Properties

- Solubility : The ethoxymethyl group in the target compound likely enhances water solubility compared to purely hydrophobic substituents (e.g., ethyl or trifluoromethyl).

- Bioactivity : While UDO and UDD () inhibit CYP51, a critical enzyme in ergosterol biosynthesis, the target compound’s ethoxymethyl group may modulate binding affinity to similar targets.

Preparation Methods

Formation of the Pyridin-3-amine Core

The pyridin-3-amine scaffold can be accessed through reduction of nitro-substituted pyridine derivatives or via nucleophilic aromatic substitution followed by amination. One effective approach involves:

- Starting from 3-halogenated pyridine derivatives.

- Introducing the amino group at the 3-position through catalytic hydrogenation or reductive amination.

- For example, a method using zinc chloride and sodium borohydride reduction of 3-(4-nitrophenyl)pyridine quaternary ammonium salts yields 4-(piperidine-3-yl)aniline intermediates with good yields under mild conditions, suitable for scale-up without precious metals.

Functionalization of Piperidine at the 4-Position with Ethoxymethyl Group

The ethoxymethyl group on the piperidine ring is introduced typically via alkylation or reductive amination:

- Alkylation of the piperidine nitrogen or carbon centers with ethoxymethyl halides or chlorides under basic conditions (e.g., sodium hydride in DMF) can install the ethoxymethyl substituent.

- Protecting groups like 2-(trimethylsilyl)ethoxymethyl (SEM) chloride are used to protect amines during multistep synthesis, followed by deprotection with trifluoroacetic acid (TFA) and neutralization to reveal the free amine.

- Reductive amination methods using aldehydes and piperidine derivatives with reducing agents like sodium triacetoxyborohydride can also be employed to introduce the ethoxymethyl group selectively.

Deprotection and Final Purification

- After the key substituents are installed, protecting groups are removed under acidic conditions (e.g., TFA treatment) or by hydrolysis.

- Final purification is achieved by column chromatography or recrystallization.

- The compound is characterized by NMR, mass spectrometry, and elemental analysis to confirm structure and purity.

Representative Synthetic Route Example

Research Findings and Optimization Notes

- The use of palladium-catalyzed amination is well-established for attaching piperidine substituents to pyridine rings, with ligand and base choice critical for yield optimization.

- Protecting groups like SEM chloride are crucial for selective functionalization and are easily removed under mild acidic conditions without affecting other sensitive groups.

- Reductive amination offers a versatile approach to introduce alkyl substituents such as ethoxymethyl groups with good regioselectivity and functional group tolerance.

- Avoidance of precious metals in reduction steps (e.g., zinc chloride/sodium borohydride) reduces cost and environmental impact, beneficial for industrial scale-up.

- Reaction conditions such as temperature, solvent choice, and reagent equivalents significantly influence yields and purity.

Summary Table of Key Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Pd-Catalyzed Amination | Pd(OAc)2, phosphine ligand, Cs2CO3 | 110°C, DMF/NMP | High yield, regioselective | Requires expensive catalyst, sensitive to moisture |

| SEM Protection/Deprotection | SEMCl, NaH, TFA | 0°C to RT, acidic deprotection | Protects amines, mild conditions | Additional steps increase synthesis time |

| Reductive Amination | Aldehydes, NaBH(OAc)3 | Room temp to reflux | Versatile alkylation | May require purification to remove side products |

| Zinc Chloride Reduction | ZnCl2, NaBH4 | Mild, aqueous or organic solvent | Cost-effective, scalable | Limited to reducible groups |

Q & A

Q. Critical Factors :

- Temperature : Elevated temperatures (80–120°C) improve reaction kinetics but may increase side products.

- Inert Atmosphere : Essential for preventing oxidation of amine intermediates .

- Purification : Column chromatography or recrystallization (e.g., ethanol) ensures high purity (>95%) .

Q. Example Reaction Table :

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| 1 | K₂CO₃, DMF, 80°C | 75 | 85 | |

| 2 | Pd(dba)₂, toluene, 110°C | 60 | 92 |

Basic: How can spectroscopic techniques confirm the structural integrity of this compound?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.2–1.4 ppm (ethoxy CH₃), δ 2.5–3.5 ppm (piperidine CH₂), and δ 6.5–8.0 ppm (pyridine aromatic protons) confirm substituent positions .

- ¹³C NMR : Signals for ethoxymethyl carbons (δ 60–70 ppm) and pyridine C-N bonds (δ 150–160 ppm) .

- LC-MS : Molecular ion peaks (e.g., m/z 264 [M+H]⁺) and fragmentation patterns validate molecular weight and functional groups .

- IR Spectroscopy : Absorbance at ~3300 cm⁻¹ (N-H stretch) and ~1250 cm⁻¹ (C-O-C ether stretch) .

Basic: What in vitro assays are suitable for evaluating biological activity?

Answer:

- Enzyme Inhibition : Test against kinases or proteases using fluorometric/colorimetric substrates (e.g., ATPase assays) .

- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) with competitive binding curves (IC₅₀ determination) .

- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7) .

Advanced: How can SAR studies optimize the pharmacological profile of this compound?

Answer:

- Modifications :

- Piperidine Ring : Replace ethoxymethyl with fluoromethyl (improves metabolic stability) .

- Pyridine Substituents : Introduce electron-withdrawing groups (e.g., Cl, NO₂) to enhance binding affinity .

- Testing : Parallel synthesis of analogs followed by in vitro screening (e.g., IC₅₀ comparison) .

- Key SAR Findings :

- Ethoxy groups enhance solubility but reduce CNS penetration.

- Bulkier piperidine substituents decrease off-target effects .

Advanced: What computational approaches predict binding affinity with biological targets?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., kinases). Focus on hydrogen bonding with pyridin-3-amine .

- MD Simulations : GROMACS for stability analysis (≥100 ns trajectories) to assess ligand-protein complex dynamics .

- QSAR Models : Train models with descriptors like logP, polar surface area, and H-bond donors .

Advanced: How to resolve contradictions in biological activity data across assays?

Answer:

- Assay Validation : Use orthogonal methods (e.g., SPR for binding affinity vs. functional assays) .

- Control Experiments : Include reference inhibitors (e.g., staurosporine for kinases) to calibrate assay conditions .

- Data Normalization : Adjust for differences in cell viability, protein concentration, or solvent effects (e.g., DMSO tolerance ≤0.1%) .

Advanced: What strategies mitigate compound instability during storage?

Answer:

- Storage Conditions :

- Temperature : -20°C under argon to prevent oxidation .

- Lyophilization : Stabilize as a hydrochloride salt for long-term storage .

- Degradation Analysis : Monitor via HPLC at λ=254 nm; track peaks for hydrolyzed byproducts (e.g., free pyridin-3-amine) .

Advanced: How does this compound compare to structural analogs in target selectivity?

Answer:

| Compound | Selectivity Profile | Key Structural Difference | Reference |

|---|---|---|---|

| 2-(4-Methylpiperidin-1-yl) | Higher kinase off-target activity | Methyl vs. ethoxymethyl | |

| 3-(Fluoroethyl)piperidine | Improved CNS penetration | Fluorine substitution | |

| Quinoline-based analogs | Enhanced antibacterial activity | Pyridine → quinoline |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.